(R,S)-Nornicotine-d4

Description

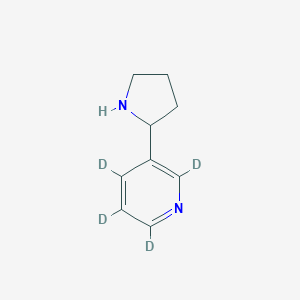

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKUKUCHPMASKF-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478556 | |

| Record name | 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-18-3 | |

| Record name | 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66148-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methodologies and Quantitative Applications of R,s Nornicotine D4

Development and Validation of High-Sensitivity Quantification Assays

The development and validation of high-sensitivity quantification assays are fundamental to accurately measure trace levels of nornicotine (B190312) and its analogs. (R,S)-Nornicotine-d4 plays a pivotal role in these assays, ensuring reliable results across diverse analytical platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols Employing this compound

LC-MS/MS is a widely adopted technique for the quantification of nornicotine and its metabolites due to its high sensitivity, selectivity, and throughput. This compound is frequently incorporated as an internal standard in these protocols to enhance method accuracy and precision. caymanchem.comcerilliant.comspringernature.comchemrxiv.orgmdpi.comoup.comresearchgate.netnih.govresearchgate.net

Method development typically involves optimizing chromatographic conditions, such as column chemistry (e.g., C18, hydrophilic interaction chromatography (HILIC) columns) and mobile phases, to achieve optimal separation of nornicotine from other analytes and matrix interferences. springernature.comresearchgate.netresearchgate.net Electrospray ionization (ESI) in positive ion mode is commonly used for MS detection, with multiple reaction monitoring (MRM) transitions optimized for both nornicotine and this compound. springernature.comoup.comnih.govnih.gov

Validation parameters for LC-MS/MS methods employing this compound include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra-day and inter-day), recovery, and matrix effects. mdpi.comresearchgate.netnih.govnih.gov For instance, a validated LC-MS/MS method for nornicotine in human plasma achieved accuracy ranging from 93-108% and precision (coefficient of variation) below 15%. researchgate.net Another method for urinary nornicotine reported an LOQ of 0.6 ng/mL and linearity over a 2000-fold concentration range. researchgate.netnih.gov Studies have demonstrated excellent linearity with correlation coefficients (R²) greater than 0.99 for nornicotine and related compounds. mdpi.comresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis with this compound

GC-MS is another powerful technique for the trace analysis of volatile and semi-volatile compounds like nornicotine. This compound is also utilized as an internal standard in GC-MS methods for nornicotine quantification. caymanchem.comcerilliant.com While specific detailed GC-MS protocols for this compound were not extensively detailed in the search results, its general application as an internal standard in GC-MS for nicotine (B1678760) and its metabolites is well-established. caymanchem.comcerilliant.com The use of deuterated internal standards in GC-MS helps to mitigate issues such as sample loss during preparation, injection variability, and matrix effects, which are particularly critical in trace analysis.

Ultra-Performance Convergence Chromatography (UPCC) Integrated with Mass Spectrometry for Chiral Separations

Ultra-Performance Convergence Chromatography (UPCC), also known as Supercritical Fluid Chromatography (SFC), integrated with mass spectrometry, offers a powerful platform for the separation and quantification of complex mixtures, including chiral compounds. researchgate.netnih.govresearchgate.netlcms.czwaters.com UPCC utilizes compressed CO2 as the primary mobile phase, often with co-solvents, providing a unique selectivity orthogonal to reversed-phase LC. lcms.czwaters.com This technique is particularly adept at chiral separations, enabling the resolution of enantiomers that are challenging to separate by other means. nih.govresearchgate.netlcms.czwaters.com

While this compound itself is a racemic mixture and not used to perform chiral separation, it can serve as an internal standard for the quantification of individual nornicotine enantiomers (R)-(+)-nornicotine and (S)-(-)-nornicotine after their chromatographic separation by UPCC-MS/MS. nih.govresearchgate.net A method for the enantioseparation of nornicotine in tobacco by UPCC-MS/MS achieved separation of (R)-(+)-nornicotine and (S)-(-)-nornicotine within 5 minutes using an immobilized cellulose (B213188) tris-(3,5-dichlorophenylcarbamate) chiral stationary phase, demonstrating a resolution (Rs) of 4.76. nih.govresearchgate.net This highlights UPCC's capability for rapid and effective chiral analysis, where a deuterated racemic standard like this compound could be applied to quantify the total amount of nornicotine enantiomers, or the individual enantiomers if appropriate deuterated chiral standards were available.

Application in Complex Biological Matrices for Exposure Assessment

The precise quantification of nornicotine and related alkaloids in biological matrices is essential for assessing tobacco exposure and studying nicotine metabolism. This compound is routinely employed to ensure the accuracy of these measurements in complex biological samples.

Quantification of Nornicotine and Related Alkaloids in Human Urine Specimens

Human urine is a common matrix for assessing nicotine and tobacco exposure due to its non-invasive collection and high concentrations of metabolites. springernature.comresearchgate.netresearchgate.netnih.govcdc.gov this compound is included in internal standard mixtures for the quantification of nornicotine, nicotine, cotinine (B1669453), and other related alkaloids (e.g., anabasine, anatabine, 3-hydroxycotinine, cotinine N-oxide, nicotine 1'-N-oxide) in urine using LC-MS/MS. springernature.comchemrxiv.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govcdc.gov

Methods often involve enzymatic hydrolysis of conjugated forms (e.g., glucuronides) followed by sample clean-up procedures such as solid-phase extraction (SPE) or acetone (B3395972) precipitation to remove matrix interferences. springernature.comresearchgate.netnih.gov

Table 1: Representative Performance Parameters for Nornicotine Quantification in Human Urine by LC-MS/MS

| Analyte | LOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) |

| Nornicotine | 0.6 nih.gov | 0.4 - 2000 researchgate.net | >95% nih.gov | <11.3% researchgate.net |

| Nornicotine | 2.5 nih.gov | Not specified | 51-118% (Recovery) nih.gov | ≤17% (Inter-day) nih.gov |

Detailed research findings indicate that nornicotine is consistently detected in urine samples from smokers. In a study of 827 smokers, nornicotine was detected in all samples, with a median urinary concentration of 98.9 ng/mL. nih.gov The concentration of nornicotine in urine has been shown to correlate well with total nicotine equivalents (TNE), further establishing its utility as a biomarker of tobacco exposure. nih.gov

Determination of Nornicotine Concentrations in Hair Follicle Analysis

Hair follicle analysis provides a long-term retrospective assessment of exposure to nicotine and its metabolites, including nornicotine. oup.com The incorporation of this compound as an internal standard is critical for accurate quantification in this complex biological matrix. oup.com

Methods for hair analysis typically involve washing hair samples to remove external contamination, followed by extraction (e.g., methanolic extraction) and subsequent LC-MS/MS analysis. oup.com this compound (NNIC-d4) is added to hair aliquots as an internal standard, often at a concentration of 1.25 ng/mg. oup.com Studies have successfully quantified nornicotine in both washed and unwashed hair samples from heavy smokers. oup.com Hair testing complements urine or blood testing by offering integrative information on nicotine exposure over extended periods, and segmental hair analysis can aid in interpreting past nicotine use. oup.com

Assessment of Nornicotine in Meconium for Prenatal Exposure Studies

The quantification of nornicotine in meconium serves as a vital tool for assessing prenatal tobacco exposure. Meconium, accumulating from approximately 12 to 13 weeks of gestation, provides a valuable matrix for evaluating fetal exposure to tobacco and nicotine metabolites. science-softcon.de

Advanced analytical methods, such as Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS), have been developed for the simultaneous quantification of nicotine, cotinine, trans-3'-hydroxycotinine, norcotinine, and nornicotine in human meconium. wikidoc.org The inclusion of this compound as an internal standard is critical for the precision and accuracy of these measurements, compensating for matrix effects and variations during sample preparation and analysis. wikidoc.orgwikidata.org

Research findings demonstrate the effectiveness of these methods in precisely quantifying analytes in this complex biological matrix. For instance, in one LC-APCI-MS/MS method, the mean matrix effect in six different meconium pools ranged from 41.0% to 72.7% at specified analyte and internal standard concentrations. The relative standard deviation (%RSD) for low quality control analyte concentrations fortified in six meconium sources was 11%, indicating robust performance. wikidoc.org

Precision and Accuracy in Tobacco and Tobacco Product Analysis

The accurate and precise determination of nornicotine in tobacco and its manufactured products is essential for regulatory purposes and understanding product composition. This compound is widely employed as an internal standard to ensure the reliability of these analytical measurements. uni.luherts.ac.uknih.govscbt.com

Methodologies for Nornicotine Determination in Tobacco Leaf and Manufactured Products

Various methodologies are utilized for the determination of nornicotine in tobacco leaf and manufactured products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prominent technique, enabling the determination of nicotine degradants, including nornicotine, in matrices such as nicotine pouches and other tobacco-containing products. uni.luherts.ac.uknih.govscbt.com These methods typically involve preparing samples with deuterated internal standards, such as nornicotine-d4, to enhance accuracy. herts.ac.uknih.gov

Another advanced approach is Ultraperformance Convergence Chromatography with tandem mass spectrometry (UPC2-MS/MS), which has been developed for the enantioseparation and quantification of nornicotine in tobacco. hmdb.canih.gov Similarly, reversed-phase Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC/MS/MS) is employed for the determination of tobacco alkaloid enantiomers, where racemic this compound serves as an internal standard. wikipedia.org These methods exhibit good linearity with correlation coefficients typically exceeding 0.996 and extraction yields ranging from 78% to 110%. scbt.com

Collaborative Studies for Analytical Method Reproducibility and Repeatability

Collaborative studies, such as those conducted by CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco), are instrumental in evaluating the reproducibility and repeatability of analytical methods for tobacco constituents, including nornicotine. These studies aim to establish robust and reliable methods for industry-wide use and regulatory compliance. uni.lunih.gov

For instance, a proficiency study conducted by the CORESTA Tobacco and Tobacco Products Analytes (TTPA) Sub-Group assessed the capability of laboratories to analyze nicotine and its degradants in nicotine pouches. While nicotine results were relatively consistent across various in-house methodologies, the determination of nicotine degradants showed more variability, highlighting the need for standardized methods. uni.lu Subsequent collaborative studies have focused on developing consensus methods and calculating repeatability and reproducibility values. uni.lu

Reported within-laboratory precision (%RSD) for nornicotine in different CORESTA Reference Products (CRPs) and nicotine pouch (NP) samples are presented in Table 1. These data underscore the variability and precision achieved in inter-laboratory and intra-laboratory analyses. scbt.com

Table 1: Within-laboratory Precision (%RSD) for Nornicotine in Various Tobacco Matrices scbt.com

| Matrix | Nornicotine (%RSD) |

| CRP 1.1 | 5.7 |

| CRP 2.1 | 11 |

| NP1 | 18 |

Enantiomeric Profiling of Nornicotine Utilizing this compound

Enantiomeric profiling of nornicotine is crucial because its (R)- and (S)-enantiomers can exhibit different neurochemical and behavioral effects, and their ratios can vary depending on tobacco processing or metabolic pathways. hmdb.canih.gov this compound, being a racemic deuterated standard, is invaluable in these stereoselective analyses, allowing for the accurate quantification of both enantiomers.

Chromatographic Techniques for the Enantioseparation of (R)- and (S)-Nornicotine

Specialized chromatographic techniques are employed for the enantioseparation of (R)- and (S)-nornicotine. Ultraperformance Convergence Chromatography with tandem mass spectrometry (UPC2-MS/MS) has proven effective, achieving optimal resolution of nornicotine enantiomers within minutes. hmdb.canih.gov A key to this separation is the use of specific chiral stationary phases, such as immobilized cellulose tri(S)-(3,5-dichlorophenylcarbamate), which can achieve resolutions (Rs) of up to 4.76. hmdb.canih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) methods have also demonstrated excellent separation of (R)- and (S)-nornicotine. herts.ac.uk Furthermore, reversed-phase UPLC/MS/MS, utilizing columns like LUX Cellulose-2, has been successfully applied for achieving high-resolution separation of nornicotine isomers. wikipedia.org Gas chromatography (GC) with chiral stationary phases is another powerful technique for the direct enantioseparation of volatile and thermally stable compounds. nih.gov

Stereoselective Quantification in Biological and Botanical Samples

Stereoselective quantification of nornicotine in biological and botanical samples provides insights into its biosynthesis, metabolism, and the origins of tobacco products. The enantiomeric fraction of nornicotine, defined as the proportion of (S)-(−)-nornicotine in the total nornicotine pool, has been analyzed in various tobacco types. hmdb.canih.gov

For instance, studies have shown that the enantiomer fraction of nornicotine in burley tobacco samples tends to be relatively high and consistent when compared to flue-cured and oriental tobaccos. hmdb.canih.gov This difference can be attributed to the enantioselective properties of nicotine demethylase enzymes (e.g., CYP82E4, CYP82E5v2, CYP82E10) within the tobacco plant, which can demethylate (R)-nicotine at a faster rate than (S)-nicotine, thereby influencing the (R)-enantiomer percentage in the nornicotine fraction of the leaf. hmdb.ca

Beyond botanical studies, enantiomeric profiling of nornicotine can also serve to differentiate between tobacco-derived and synthetic nicotine sources by comparing the (R)/(S)-ratios of nornicotine and nicotine. herts.ac.uk This stereoselective quantification is crucial for understanding the complex pharmacology of tobacco alkaloids and their metabolites in various contexts.

Investigative Research into the Metabolism of Nornicotine and Its Derivatives

Nicotine (B1678760) N-Demethylation Pathways and Nornicotine (B190312) Formation

Nornicotine is an alkaloid found in various plants, including tobacco, and is chemically similar to nicotine but lacks a methyl group wikipedia.org. It is primarily formed from nicotine through an N-demethylation process.

Characterization of Enzymatic Systems (e.g., Cytochrome P450 Isozymes) Involved in Nornicotine Biogenesis

The conversion of nicotine to nornicotine is mediated by specific enzymatic systems, predominantly cytochrome P450 (CYP) isozymes. In tobacco plants, the N-demethylation of nicotine to nornicotine is catalyzed by nicotine N-demethylase, an enzyme belonging to the CYP82E subfamily, with CYP82E4v1 identified as a key isoform oup.compnas.orgoup.comebi.ac.uknih.gov. Studies have shown that the transcript accumulation of CYP82E4 is significantly enhanced in "converter" tobacco plants, which metabolize a substantial proportion of nicotine to nornicotine, compared to "nonconverter" lines ebi.ac.uknih.gov.

In humans, the conversion of nicotine to nornicotine has been observed, though it accounts for less than one percent of nicotine derived from smoking or transdermal nicotine in healthy individuals pharmgkb.orgnih.gov. This process can be catalyzed in vitro by several human CYP enzymes, including CYP2A6, CYP2B6, and CYP2A13 ebi.ac.ukpharmgkb.orgaacrjournals.orgresearchgate.net. CYP2A6 and CYP2B6 are particularly noted for their contributions to nicotine N-demethylation, with their involvement being dependent on their expression levels in the liver ebi.ac.uk.

Biotransformation of Nornicotine to Carcinogenic Tobacco-Specific N-Nitrosamines (TSNAs)

Nornicotine serves as a crucial precursor for the formation of N'-nitrosonornicotine (NNN), a potent human carcinogen wikipedia.orgwikipedia.orgontosight.ai.

Elucidation of N'-Nitrosonornicotine (NNN) Formation Mechanisms

NNN is primarily formed through the nitrosation of nornicotine pnas.orgwikipedia.orgontosight.aimdpi.commdpi.com. This reaction can occur during the curing, aging, and processing of tobacco, where roughly half of the NNN in tobacco products originates from the unburnt tobacco, with the remainder forming during burning wikipedia.org. The nitrosation process involves nornicotine gaining a nitrosonium (N=O) group, which typically forms from nitrous acid (HNO2) under acidic conditions wikipedia.org.

Beyond tobacco processing, NNN can also be formed endogenously in the human body. This endogenous formation can occur in the acidic environment of the stomach, where dietary or endogenous nitrates combine with nornicotine (either present as a minor metabolite of nicotine or as an impurity in nicotine replacement therapy products) wikipedia.orgnih.gov. Furthermore, studies have demonstrated that NNN can be formed in the oral cavity, specifically in human saliva, even at neutral pH, in the presence of bacteria that catalyze nitrosation nih.govacs.orgnih.govaacrjournals.org. This endogenous formation in saliva has been observed in users of oral nicotine replacement therapy products nih.govnih.govaacrjournals.org.

The efficiency of NNN formation from nornicotine is significantly higher than from nicotine itself nih.govdfg.de. While nicotine can also be a precursor to NNN, particularly in tobacco, nornicotine is considered a more direct and efficient precursor nih.govoup.com.

Isotopic Labeling Strategies with (R,S)-Nornicotine-d4 to Track NNN Precursors

Isotopic labeling strategies, particularly using deuterium-labeled compounds like this compound (often referred to as [pyridine-D4]nornicotine), have been instrumental in elucidating the mechanisms and sources of NNN formation. The use of deuterated nornicotine allows researchers to specifically identify NNN that is derived from the added precursor, distinguishing it from NNN originating from other sources or artifactual formation nih.govnih.govaacrjournals.orgdfg.de.

For instance, studies investigating NNN formation in human saliva have utilized [pyridine-D4]nornicotine. Incubation of saliva samples with [pyridine-D4]nornicotine alone resulted in detectable amounts of [pyridine-D4]NNN, confirming the endogenous formation of NNN from nornicotine in the oral cavity without the deliberate addition of other substances nih.govnih.govaacrjournals.orgdfg.de. In contrast, incubation with [pyridine-D4]nicotine yielded only trace amounts of [pyridine-D4]NNN, further supporting nornicotine as the major precursor for endogenously synthesized NNN in some individuals nih.govnih.govaacrjournals.org.

The following table illustrates the formation of NNN from nornicotine in urine at various pH levels, demonstrating the pH-dependent nature of this nitrosation reaction:

| pH Value | NNN Levels (pg/mL) after 10 min incubation acs.org |

| 2 | 490 |

| 3 | 340 |

| 4 | 62 |

| ≥ 5 | 1.2 – 2.6 (marginal) |

Pharmacokinetic Dynamics of Nornicotine and its Metabolites in Model Organisms

Nornicotine is a known metabolite of nicotine in various mammalian species, including humans nih.gov. While nornicotine is also a constituent of tobacco leaves, a significant portion of urinary nornicotine in smokers is derived from the metabolism of nicotine nih.gov. Studies have estimated that less than 40% of nornicotine excreted in urine comes directly from tobacco, with the majority being metabolically formed from nicotine nih.gov.

The pharmacokinetic dynamics of nornicotine involve its formation from nicotine, its presence in biological fluids such as saliva and urine, and its subsequent biotransformation into NNN. The endogenous formation of NNN from nornicotine in the oral cavity and stomach highlights the importance of nornicotine as a carcinogen precursor in individuals exposed to tobacco or nicotine replacement products nih.govacs.orgnih.gov. Further detailed pharmacokinetic studies in specific model organisms would typically involve tracking absorption, distribution, metabolism, and excretion (ADME) profiles of nornicotine and its derivatives.

Systemic Disposition and Clearance Rates of Nornicotine

The systemic disposition and clearance rates of nornicotine, often studied with the aid of labeled analogs like this compound, provide critical insights into its fate within biological systems. Nornicotine is primarily formed in the body through the N-demethylation of nicotine, a process predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A6 nih.govnih.govplos.orgresearchgate.netif-pan.krakow.plfrontiersin.org. While nicotine is extensively metabolized, with approximately 70-80% converted to cotinine (B1669453) in humans, nornicotine represents a minor metabolic pathway, accounting for about 0.4-0.8% of nicotine conversion nih.govfrontiersin.org.

The following table summarizes key disposition characteristics of nicotine and its metabolic conversion to nornicotine, which are relevant to understanding the behavior of this compound as its deuterated counterpart:

| Characteristic | Value (Nicotine) | Relevance to Nornicotine/(R,S)-Nornicotine-d4 | Source |

| Primary Metabolic Pathway | C-oxidation to Cotinine | N-demethylation to Nornicotine is a minor pathway | nih.govfrontiersin.org |

| Conversion to Nornicotine (Human) | 0.4-0.8% of nicotine | Direct formation pathway | frontiersin.org |

| Total Clearance (Average Human) | ~1200 mL/min | Influences precursor availability | nih.gov |

| Hepatic Extraction | ~70% | Major site of metabolism | nih.gov |

| Brain Half-Life | Shorter than Nornicotine | Nornicotine persists longer in CNS | frontiersin.org |

Influence of Physiological Factors on Nornicotine Metabolic Profiles

The metabolic profile of nornicotine, and by extension the behavior of its deuterated analog this compound in metabolic studies, is subject to considerable inter-individual variability influenced by a range of physiological factors. These factors primarily impact the activity of the enzymes responsible for nicotine metabolism, particularly the CYP2A6 enzyme, which is crucial for nornicotine formation nih.govresearchgate.net.

Key physiological factors influencing nornicotine metabolic profiles include:

Genetic Variations : Polymorphisms in drug-metabolizing enzymes, especially CYP2A6, significantly affect the rate of nicotine metabolism and, consequently, the production of nornicotine nih.govresearchgate.netif-pan.krakow.pl. Genetic variations can lead to considerable inter-individual differences in clearance rates nih.govif-pan.krakow.pl.

Age : Nicotine metabolism can be lower in elderly individuals, potentially due to reduced liver blood flow, although not necessarily due to decreased CYP2A6 protein levels nih.gov.

Sex : Sex-related differences in nicotine metabolism have been observed nih.govresearchgate.net.

Pregnancy : During pregnancy, the clearance of nicotine and cotinine is significantly increased, likely due to the induction of CYP2A6 and UGT2B10 activity, leading to faster C-oxidation and N-glucuronidation nih.govscholaris.ca. This accelerated metabolism would also impact the formation and disposition of nornicotine.

Kidney Disease : Hepatic metabolism of several drugs, including nicotine, can be reduced in kidney failure, mainly through the downregulation of CYP enzymes nih.gov.

Diet and Meals : Physiological events such as diet and meals can influence hepatic blood flow, thereby impacting the clearance of compounds like nicotine that undergo high hepatic extraction nih.gov.

Other Medications : Certain medications can act as inducers or inhibitors of CYP enzymes (e.g., CYP2A6), thereby altering metabolic rates. For instance, prototypical inducers like rifampicin, dexamethasone, and phenobarbital (B1680315) can induce CYP2A6 nih.gov.

Inflammation/Disease State : Inflammation can significantly affect drug metabolism by downregulating CYP enzymes, leading to altered metabolic profiles mdpi.com. This phenomenon, known as phenoconversion, can cause a mismatch between predicted and actual drug responses mdpi.com.

These factors contribute to the observed variability in nornicotine levels among individuals, highlighting the complexity of its metabolic pathways and the importance of considering these influences in research involving this compound.

| Physiological Factor | Impact on Nornicotine Metabolism (via Nicotine Metabolism) | Source |

| Genetic Variations | Significant inter-individual variability due to CYP2A6 polymorphisms | nih.govresearchgate.netif-pan.krakow.pl |

| Age | Lower metabolism in elderly, possibly due to reduced liver blood flow | nih.gov |

| Sex | Observed differences in metabolic rates | nih.govresearchgate.net |

| Pregnancy | Accelerated metabolism due to induced CYP2A6 and UGT2B10 activity | nih.govscholaris.ca |

| Kidney Disease | Reduced hepatic metabolism via CYP enzyme downregulation | nih.gov |

| Diet and Meals | Influence on hepatic blood flow, affecting clearance | nih.gov |

| Other Medications | Induction or inhibition of CYP enzymes | nih.gov |

| Inflammation | Downregulation of CYP enzymes, altering metabolic profiles | mdpi.com |

Pharmacological and Neurobiological Studies of Nornicotine Enantiomers

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nornicotine (B190312) functions as a nicotinic acetylcholine receptor (nAChR) agonist caymanchem.commedchemexpress.com. These receptors are ligand-gated ion channels that respond to acetylcholine, nicotine (B1678760), and structurally similar compounds, and are composed of five transmembrane subunits frontiersin.orgnih.gov.

(±)-Nornicotine acts as a partial agonist at nAChRs medchemexpress.com. Research employing Xenopus oocytes expressing human nAChR subunits has demonstrated that α7 receptors are highly responsive to nornicotine, exhibiting an EC50 of approximately 17 µmol/L and a maximal current (Imax) of 50% compared to acetylcholine (ACh) frontiersin.orgnih.gov. Furthermore, nAChRs containing the ligand-binding domain of α6 subunits (e.g., in an α6/α3 chimera) also show strong responsiveness to nornicotine, with an EC50 of approximately 4 µmol/L and an Imax of 50% relative to ACh medchemexpress.comnih.gov. Alpha7-type nAChRs are considered potential therapeutic targets for neurological conditions such as Alzheimer's disease and schizophrenia, while α6 subunit-containing nAChRs are implicated in nicotine-evoked dopamine (B1211576) release nih.govijbs.comwikipedia.org.

Table 1: Subtype-Specific Agonist Activity of (±)-Nornicotine on nAChRs

| nAChR Subtype | EC50 (µmol/L) | Imax (% of ACh) | Reference |

| α7 | ~17 | 50 | frontiersin.orgnih.gov |

| α6 subunit-containing | ~4 | 50 | medchemexpress.comnih.gov |

Nornicotine-evoked dopamine release in the striatum exhibits stereoselectivity nih.govebi.ac.uk. While some in vitro studies have suggested a lack of stereoselectivity in the displacement of [3H]nicotine from rat brain membranes (believed to involve the α4β2 nAChR subtype), other investigations reveal distinct stereoselective effects nih.gov. For instance, R(+)-nornicotine has been shown to be more potent than S(-)-nornicotine in reducing S(-)-nicotine self-administration nih.govnih.gov. Conversely, S(-)-nornicotine appears more potent than R(+)-nornicotine in stimulating [3H]dopamine release from rat striatal slices, suggesting the involvement of different nAChR subtypes, such as the α3β2 nAChR subunit nih.govresearchgate.netnih.gov. In the nucleus accumbens, R(+)-nornicotine demonstrated greater potency than S(-)-nornicotine in stimulating dopamine release, although it was less efficacious in this region, suggesting a potential role as a partial agonist at nAChRs mediating accumbal dopamine release nih.govresearchgate.netuky.edu.

Neurotransmitter System Modulation

Nornicotine significantly modulates various neurotransmitter systems, with a particular focus on the dopaminergic system.

Nornicotine has been observed to increase dopamine levels in the midbrain, particularly within the nucleus accumbens oup.com. It induces dopamine release from superfused rat striatal slices in a manner sensitive to mecamylamine, indicating nAChR mediation nih.govnih.gov. Studies have reported a dose-dependent increase in electrically evoked dopamine release in the rat striatum when superfused with nornicotine, with a steep increase in release observed at concentrations between 10 and 100 µM oup.com. Additionally, nornicotine inhibits striatal dopamine transporter (DAT) function through a nAChR-mediated mechanism, leading to decreased dopamine clearance nih.govchemfaces.com.

The enantiomers of nornicotine exhibit differential potency in modulating dopamine release, dependent on the specific brain region nih.govresearchgate.netebi.ac.uk. R(+)-nornicotine is more potent than S(-)-nornicotine in stimulating dopamine release from rat nucleus accumbens slices nih.govresearchgate.netebi.ac.uknih.govuky.edu. In contrast, S(-)-nornicotine demonstrates greater potency than R(+)-nornicotine in stimulating dopamine release from rat striatal slices nih.govresearchgate.netnih.govebi.ac.uk. These observed regional differences suggest the involvement of distinct nAChR subtypes in mediating these responses nih.govnih.govebi.ac.uk. Furthermore, S(-)-nornicotine, similar to S(-)-nicotine, desensitizes nicotinic receptors, albeit with approximately 12-fold lower potency nih.govnih.gov. Cross-desensitization between S(-)-nicotine and S(-)-nornicotine indicates the involvement of common nAChR subtypes nih.gov.

Table 2: Differential Neurochemical Potency of Nornicotine Enantiomers on Dopamine Release

| Enantiomer | Brain Region | Relative Potency/Efficacy | Reference |

| R(+)-Nornicotine | Nucleus Accumbens | More potent, less efficacious than S(-)-nornicotine | nih.govresearchgate.netuky.edu |

| S(-)-Nornicotine | Nucleus Accumbens | Less potent, more efficacious than R(+)-nornicotine | nih.gov |

| R(+)-Nornicotine | Striatum | Less potent than S(-)-nornicotine | nih.govresearchgate.netnih.gov |

| S(-)-Nornicotine | Striatum | More potent than R(+)-nornicotine | nih.govresearchgate.netnih.gov |

In Vitro and In Vivo Cellular Responses

Nornicotine's effects on various cellular processes have been investigated both in vitro and in vivo. In vitro studies have shown that nornicotine can promote the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) medchemexpress.comchemfaces.com. It has also been demonstrated to disrupt adherens junctions (β-catenin) and tight junctions (ZO-1) and induce F-actin depolymerization in EA.hy926 human endothelial cells caymanchem.commedchemexpress.com. Furthermore, nornicotine has been found to induce a nicotine-like genotoxic response in Chinese Hamster Ovary (CHO-WBL) cells, with significant DNA effects observed at concentrations ≥5 mM, which are at the limits of cytotoxicity nih.gov.

In vivo, nornicotine is self-administered intravenously by rats, indicating its reinforcing properties caymanchem.commedchemexpress.com. Behavioral studies in rats have revealed that S(-)-nornicotine, unlike R(+)-nornicotine, can produce hyperactivity nih.govnih.gov. While both enantiomers acutely increased blood pressure and heart rate, tolerance to the blood pressure effects was observed only with repeated administration of R(+)-nornicotine nih.govnih.gov. Preclinical data suggest that S(-)-nornicotine may have therapeutic potential as an analgesic, either alone or in combination with an opioid, for the treatment of various pain types. Its analgesic properties are predominantly associated with the S(-)-enantiomer, whereas undesirable effects such as motor incoordination, reduced locomotor activity, and ataxia are more pronounced with the R(+)-enantiomer nih.gov.

Table 3: In Vitro and In Vivo Cellular and Behavioral Responses to Nornicotine

| Response Type | Effect | Enantiomer/Compound | Reference |

| Endothelial Cell Proliferation/Migration/Tube Formation (in vitro) | Promoted | Nornicotine | medchemexpress.comchemfaces.com |

| Adherens/Tight Junction Disruption (in vitro) | Induced | (±)-Nornicotine | caymanchem.commedchemexpress.com |

| F-actin Depolymerization (in vitro) | Induced | (±)-Nornicotine | caymanchem.commedchemexpress.com |

| Genotoxic Response (in vitro, CHO-WBL cells) | Nicotine-like, at ≥5 mM | Nornicotine | nih.gov |

| Self-administration (in vivo, rats) | Maintained | Nornicotine | caymanchem.commedchemexpress.com |

| Hyperactivity (in vivo, rats) | Produced | S(-)-Nornicotine | nih.govnih.gov |

| Analgesia (in vivo, rodents) | Predominantly in S(-)-enantiomer | S(-)-Nornicotine | nih.gov |

| Undesirable Effects (in vivo, e.g., motor incoordination) | More pronounced in R(+)-enantiomer | R(+)-Nornicotine | nih.gov |

| Tolerance to Blood Pressure Effects (in vivo, rats) | Developed only with repeated administration of R(+)-nornicotine | R(+)-Nornicotine | nih.govnih.gov |

Effects on Endothelial Cell Migration and Intercellular Junction Integrity

Nornicotine, alongside nicotine, has been observed to influence endothelial cell functions, including proliferation, migration, and tube formation. Studies conducted in vitro using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that both nornicotine and nicotine can significantly stimulate these angiogenic behaviors. chemfaces.com This pro-angiogenic effect is partly attributed to their ability to modulate the ratio of vascular endothelial growth factor (VEGF) to pigment epithelium-derived factor (PEDF) signaling. chemfaces.com

Furthermore, nornicotine has been shown to affect the integrity of intercellular junctions in endothelial cells. In EA.hy926 endothelial cells, nornicotine promotes cell migration and destabilizes cell-cell adherens junction complexes. caymanchem.com This destabilization is linked to the structural reorganization of F-actin, a key component of the cell cytoskeleton that contributes to cell shape and integrity. caymanchem.com

The following table summarizes key findings related to nornicotine's effects on endothelial cells:

| Effect on Endothelial Cells | Cell Line/Model | Key Findings | Source |

| Proliferation | HUVECs | Significantly stimulated proliferation. chemfaces.com | chemfaces.com |

| Migration | HUVECs | Significantly stimulated migration. chemfaces.com | chemfaces.com |

| Tube Formation | HUVECs | Significantly stimulated tube formation. chemfaces.com | chemfaces.com |

| Junction Integrity | EA.hy926 | Impairs endothelial cell-cell adherens junction complexes via structural reorganization of F-actin. caymanchem.com Promotes cell migration and destabilizes cell-cell junctions. caymanchem.com | caymanchem.com |

| VEGF/PEDF Modulation | ARPE-19, HUVECs | Upregulated VEGF expression and suppressed PEDF expression at both mRNA and protein levels in a dose- and time-dependent manner. chemfaces.com | chemfaces.com |

Investigation of Potential Neuroprotective Effects of Nornicotine

Nornicotine, as a prominent metabolite of nicotine in the central nervous system (CNS), is considered to mediate some of the neuroprotective effects associated with nicotine. frontiersin.orgnih.gov Research indicates that nornicotine can covalently modify amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease (AD) pathology. nih.gov This alteration leads to a reduction in Aβ peptide aggregation, which may result in decreased plaque formation, enhanced peptide clearance, and attenuated toxicity of soluble Aβ aggregates. nih.gov This mechanism offers an alternative perspective on nicotine's potential neuroprotective role in AD. nih.gov

In studies involving neural progenitor cells (NPC-NF-κB-mCherry cells), nornicotine, when pre-treated with tobacco extracts, contributed to healthier cell morphology compared to control groups. biorxiv.orgbiorxiv.org These observations suggest that nornicotine may exert neuroprotective effects, possibly by inhibiting pro-inflammatory signals. biorxiv.orgbiorxiv.org Furthermore, nornicotine was found to rescue the reduction in the anti-apoptotic protein Bcl-2 levels caused by Aβ25-35, indicating its involvement in the Bcl-2-mediated anti-apoptotic pathway. biorxiv.orgbiorxiv.org

Nornicotine exhibits high affinity for specific nicotinic acetylcholine receptor (nAChR) subunits, notably alpha-6 (α6) and alpha-7 (α7). caymanchem.comwikipedia.org The activation of α7 receptors by nornicotine has been linked to improvements in cognition and attention. frontiersin.org Additionally, nornicotine has been shown to inhibit dopamine transporter (DAT) function in the striatum via an nAChR-mediated mechanism and to stimulate dopamine release in the nucleus accumbens in rats. wikipedia.orgebi.ac.uk

The following table provides data on nornicotine's activity on nAChR subtypes:

| nAChR Subtype | EC50 (µM) in Xenopus oocytes (human receptors) | Source |

| α7 | 17 | caymanchem.com |

| α6 | 3.7 | caymanchem.com |

Agricultural Science and Tobacco Research Contributions

Bioaccumulation and Biosynthesis of Nornicotine (B190312) in Tobacco Varieties

The biosynthesis of nornicotine primarily occurs through the oxidative N-demethylation of nicotine (B1678760), a process catalyzed by nicotine N-demethylase (NND) enzymes nih.govreginfo.govnih.govebi.ac.ukresearchgate.net. Key enzymes responsible for this conversion belong to the cytochrome P450 monooxygenase superfamily, specifically the CYP82E family nih.govreginfo.govnih.govebi.ac.uknih.govgoogle.com. Among these, CYP82E4 has been identified as a major NND gene responsible for the significant increase in nornicotine in "converter" tobacco plants, particularly during leaf senescence and curing nih.govreginfo.govnih.govresearchgate.netnih.gov. Other members, such as CYP82E5 and CYP82E10, also contribute to nornicotine production, albeit to a lesser extent, with their expression varying across different plant tissues like green leaves, roots, and flower ovaries reginfo.govnih.gov.

Genetic Engineering Approaches for Modulating Nornicotine Content

Genetic engineering and mutagenesis strategies have been successfully employed to modulate nornicotine content in tobacco. RNA interference (RNAi) has proven to be an effective method for suppressing nicotine-to-nornicotine conversion by silencing CYP82E4 and its homologous genes nih.govebi.ac.uk. For instance, an optimized RNAi construct (82E4Ri298) reduced nicotine-to-nornicotine conversion from 98% to as low as 0.8% in a strong converter tobacco line, a rate significantly lower than that typically found in commercial varieties nih.gov.

Furthermore, chemical mutagenesis, such as ethyl methanesulfonate (B1217627) (EMS) mutagenesis, has been used to induce knockout mutations in NND genes. Studies have shown that triple knockout mutations in CYP82E4, CYP82E5, and CYP82E10 genes can lead to significantly decreased nornicotine levels, often reducing it to less than 0.5% of the total alkaloid content in the plant nih.govreginfo.govnih.govfrontiersin.org. While the primary goal of these mutations is to reduce nornicotine, some studies have observed an unexpected reduction in nicotine levels as well, attributed to the down-regulation of nicotine biosynthesis genes, suggesting a complex regulatory relationship between nicotine demethylation and biosynthesis nih.govnih.govtandfonline.com.

Table 1: Impact of Genetic Modification on Nornicotine and Nicotine Levels in Tobacco

| Genetic Modification Target | Effect on Nornicotine Conversion | Effect on Nicotine Level | Reference |

| RNAi silencing of CYP82E4 | Reduced from 98% to 0.8% | Not specified | nih.gov |

| Triple knockout of CYP82E4, CYP82E5, CYP82E10 | <0.5% of total alkaloid content | Reduced to 72.80% of wild type (in flue-cured) | nih.govreginfo.govnih.govtandfonline.com |

Impact of Agricultural Practices and Curing Processes on Alkaloid Profiles

Agricultural practices and curing processes significantly influence the alkaloid profile of tobacco, particularly the levels of nornicotine. Nornicotine formation from nicotine is known to intensify during leaf senescence and the curing process nih.govwikipedia.orgnih.govebi.ac.ukresearchgate.netlublin.pl.

Specific agricultural practices can impact alkaloid accumulation:

Nitrogen Fertilization : Studies have shown a positive correlation between increased nitrogen rates and higher nicotine levels, and in some cases, an increase in nornicotine conversion and total TSNA accumulation tennessee.edu. However, some research indicates that while nitrogen levels may not affect nicotine concentrations, excessive nitrogen can increase the conversion of nicotine to nornicotine tennessee.edu. Reducing nitrogen fertilization is also recommended as a strategy to reduce potentially harmful compounds lublin.pl.

Harvest Timing : Delayed harvest can lead to increased total alkaloid percentages, including nicotine levels, as plants continue to mature tennessee.edu. This extended maturation period may also influence nornicotine accumulation.

Sucker Control : Certain sucker control methods, such as oiling, have been observed to increase nornicotine levels tennessee.edu.

Topping : Topping of tobacco plants has been investigated as a factor influencing alkaloid production and TSNA accumulation tennessee.edu.

The curing process is a critical stage where a significant portion of nornicotine is formed and where the nitrosation of nornicotine to NNN occurs wikipedia.orgoup.comnih.govnih.govresearchgate.netlublin.plresearchgate.netnih.gov. This non-enzymatic reaction happens at low rates during the plant's life but intensifies during leaf drying researchgate.net.

Strategies for Reducing Carcinogenic Precursors in Tobacco Products

Given nornicotine's direct role as a precursor to the carcinogen NNN, strategies aimed at reducing nornicotine levels in tobacco are crucial for mitigating the health risks associated with tobacco products wikipedia.orgoup.comnih.govreginfo.govnih.govebi.ac.uknih.govncsu.edu. NNN is considered one of the most carcinogenic compounds in tobacco products and has been linked to various types of cancer, particularly lung cancer oup.comnih.gov.

Development of Low Nicotine Demethylation Tobacco Lines

Significant progress has been made in developing tobacco lines with reduced nicotine demethylation. This involves targeting the nicotine N-demethylase (NND) genes, primarily those in the CYP82E family nih.govreginfo.govnih.govfrontiersin.orgresearchgate.netnih.gov.

Gene Silencing and Knockouts : As discussed in Section 5.1.1, RNAi-induced silencing and chemical mutagenesis have led to the creation of tobacco lines with dramatically reduced nornicotine content nih.govnih.govreginfo.govebi.ac.uknih.govtandfonline.comncsu.edu. For example, the development of triple mutant lines (e.g., GP449 in flue-cured tobacco or lines with mutations in CYP82E4, CYP82E5, and CYP82E10) has shown substantial decreases in nornicotine accumulation nih.govreginfo.govnih.govtandfonline.comnih.gov.

Breeding Programs : Systematic assessment of alkaloid profiles and the elimination of "converter" plants over successive generations in breeding programs have successfully yielded lines with stable, low conversion rates (e.g., ≤3% nornicotine) researchgate.netlublin.pllublin.plresearchgate.net.

ZYVERT™ Technology : This technology, based on the identification of three tobacco genes encoding for cytochrome P450 nicotine demethylases, aims to reduce the levels of nornicotine and subsequently NNN. It involves using tobaccos containing non-functional nicotine demethylase genes, leading to a significant reduction (up to 70%) in nornicotine and NNN levels in Burley tobacco compared to currently available low converter varieties researchgate.net.

Biomonitoring Applications for Tobacco Exposure Assessment

(R,S)-Nornicotine, and especially its deuterated analog (R,S)-Nornicotine-d4, plays a vital role in biomonitoring applications for assessing tobacco exposure. Nornicotine is a tobacco-specific alkaloid, and its presence, along with its metabolites, can serve as a biomarker of exposure to tobacco products tandfonline.commdpi.comphwr.org.

In analytical chemistry, this compound (CAS: 66148-18-3) is widely used as an internal standard in highly sensitive and accurate methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of nornicotine and NNN in biological specimens like urine and plasma nih.govmdpi.comabf-lab.com. The use of deuterated internal standards like this compound helps to account for variations during sample preparation, extraction, and instrumental analysis, ensuring the precision and accuracy of the measurements.

While urinary NNN has traditionally been measured to assess exposure, its reliability has been questioned due to the potential for artifactual formation of NNN from nornicotine and nitrite (B80452) under acidic conditions, both endogenously and exogenously nih.govabf-lab.com. This can lead to overestimation of product-specific exposure. Plasma NNN measurement, with its stable pH, is considered less prone to such endogenous formation and may offer a more accurate reflection of NNN uptake from tobacco products nih.govabf-lab.com. The determination of nornicotine and other nicotine metabolites in urine, alongside nicotine and cotinine (B1669453), is part of comprehensive biomonitoring projects to assess smoking-related harms phwr.org.

Use of Nornicotine as a Biomarker for Tobacco Product Exposure

Nornicotine, an alkaloid found in tobacco plants, is chemically similar to nicotine but lacks a methyl group. It serves as a significant biomarker for tobacco product exposure due to its presence in tobacco and its formation as a metabolite of nicotine. nih.govcenmed.com The detection of nornicotine in biological specimens, such as urine, indicates exposure to tobacco. cenmed.comdntb.gov.uawikidata.org

Table 1: Median Urinary Concentrations of Minor Tobacco Alkaloids in Smokers

| Alkaloid | Median Urinary Concentration (ng/mL) | Detection Rate in Samples (%) | Correlation with Total Nicotine Equivalents (r²) |

| Nornicotine | 98.9 | 100 | High (most highly correlated) |

| Anatabine | 4.02 | 97.7 | 0.714 |

| Anabasine | 5.53 | 97.7 | 0.760 |

Note: This table is based on data from a study of 827 smokers and is intended to be interactive in a digital format, allowing for sorting and filtering. wikidata.org

The stability and detectability of nornicotine in biological fluids contribute to its utility as a reliable biomarker for both active tobacco use and, in some contexts, exposure to secondhand smoke. cenmed.comdntb.gov.ua

Relationship between Nornicotine Levels and Exposure to Harmful Tobacco Constituents

Beyond its role as a direct biomarker of exposure, nornicotine is critically important due to its function as a precursor to N'-nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine (B1359907) (TSNA). nih.govdntb.gov.uawikipedia.orgwikipedia.orgmdpi.com TSNAs are a class of N-nitroso-derivatives of pyridine-alkaloids, including nicotine and nornicotine, and are recognized as Group 1 carcinogens. dntb.gov.ua

NNN is formed through the nitrosation of nornicotine. This process occurs during various stages of tobacco handling, including curing, aging, and processing, as well as during the smoking of tobacco. nih.govdntb.gov.uawikipedia.org Roughly half of the NNN found in tobacco products originates from the unburnt tobacco itself, with the remaining portion forming during combustion. wikipedia.org Furthermore, nornicotine can undergo endogenous nitrosation within the human body, particularly in acidic environments like the stomach or oral cavity, leading to additional NNN exposure in tobacco users. nih.govwikipedia.orgmdpi.com

The formation of NNN from nornicotine is a significant concern because NNN is strongly implicated in the induction of various cancers, including oral and esophageal cancers, in tobacco users. dntb.gov.uamdpi.com A Shanghai Cohort study of smokers, for instance, found that total NNN was independently associated with esophageal cancer, exhibiting a dose-response relationship. dntb.gov.ua

The understanding of this relationship highlights the importance of regulating nornicotine content in tobacco products. The Food and Drug Administration (FDA) has the authority to regulate harmful and potentially harmful tobacco constituents, and information on the extent of endogenous nitrosation of nornicotine is crucial for such regulatory efforts aimed at minimizing public harm. mdpi.com

Table 2: Key Tobacco-Specific Nitrosamines (TSNAs) and Their Precursors

| TSNA (Carcinogen) | PubChem CID | Precursor Alkaloid | Primary Formation Pathways | Associated Cancers |

| N'-nitrosonornicotine (NNN) | 27919 | Nornicotine | Tobacco curing, processing, smoking; endogenous nitrosation in body | Oral, Esophageal dntb.gov.uamdpi.com |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | 47289 | Nicotine | Tobacco curing, processing, smoking | Lung |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) | 104856 | NNK | Metabolite of NNK (longer half-life, widely investigated biomarker) nih.govdntb.gov.ua | Lung (via NNK metabolism) |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

The analytical precision offered by compounds like this compound is indispensable for accurately quantifying nornicotine levels in research studies, thereby enabling a clearer understanding of tobacco exposure and the subsequent formation of carcinogenic compounds like NNN.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Analytical Platforms for Deuterated Tobacco Alkaloids

The accurate and sensitive quantification of tobacco alkaloids and their metabolites in biological matrices is fundamental to addiction research, exposure assessment, and pharmacokinetic studies. (R,S)-Nornicotine-d4, as a stable isotope-labeled internal standard, is instrumental in enhancing the precision and reliability of such analyses.

Current analytical methodologies frequently employ techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of tobacco alkaloids and their enantiomers. UPLC-MS/MS methods have been successfully used to determine tobacco alkaloid enantiomers, including nornicotine (B190312), in various samples, often utilizing deuterated analogs like this compound as internal standards for quantification nih.govresearchgate.net. This approach ensures high accuracy by compensating for matrix effects and variations during sample preparation and analysis.

Emerging platforms, such as paper spray mass spectrometry (MS), offer promising avenues for direct, rapid, and quantitative analysis of tobacco alkaloids from biofluid samples like blood, urine, and saliva researchgate.net. These methods can achieve low limits of quantitation (e.g., several ng/mL for nicotine (B1678760), cotinine (B1669453), and anabasine) and demonstrate comparable precision to traditional liquid chromatography MS, showcasing their potential for significantly improved analytical efficiency in clinical and research laboratories researchgate.net. Future research will likely focus on adapting and validating these novel high-throughput platforms specifically for the comprehensive analysis of deuterated nornicotine and other deuterated tobacco alkaloids, enabling more extensive and efficient biomonitoring and pharmacokinetic studies.

Deeper Mechanistic Understanding of Nornicotine Enantiomeric Specificity in Biological Systems

Nornicotine exists as two enantiomers, (R)-nornicotine and (S)-nornicotine, which exhibit distinct pharmacological activities and metabolic fates nih.gov. A critical area of future research involves elucidating the precise mechanistic differences in how these enantiomers interact with biological systems.

For instance, (S)-nornicotine is recognized as the immediate precursor to N'-nitrosonornicotine (NNN), a potent tobacco-specific N'-nitrosamine (TSNA) and a known carcinogen, with the (S)-NNN isoform being more carcinogenic than the (R)-isoform nih.gov. Research indicates that (S)-NNN is produced exclusively from (S)-nornicotine nih.gov. Therefore, understanding the factors influencing the enantiomeric ratio of nornicotine, particularly the proportion of the (R)-form, could offer strategies to reduce the formation of this harmful carcinogen nih.gov. Studies have shown that the enantioselective demethylation of nicotine by specific cytochrome P450 enzymes (e.g., CYP82E4, CYP82E5v2, CYP82E10) in tobacco plants plays a significant role in determining the variable enantiomeric composition of nornicotine in tobacco leaves nih.govacs.org.

Furthermore, investigations into the interaction of nornicotine enantiomers with nicotinic acetylcholine (B1216132) receptors (nAChRs) are crucial. (R,S)-Nornicotine acts as a partial agonist for nAChRs, specifically activating receptor subtypes containing α7 and α6 subunits medchemexpress.comcaymanchem.com. Interestingly, studies have indicated that while (S)-(-)-nornicotine may desensitize nicotinic receptors and show cross-desensitization with (S)-(-)-nicotine, (R)-(+)-nornicotine has been observed to be more potent in stimulating dopamine (B1211576) release in the nucleus accumbens compared to its (S)-enantiomer, suggesting the involvement of different nicotinic receptor subtypes in various brain regions ebi.ac.uk. Future research utilizing this compound, potentially as a tracer in conjunction with advanced imaging techniques, could provide unprecedented insights into the enantiomer-specific binding, activation, and desensitization profiles of nAChRs, contributing to a more nuanced understanding of nornicotine's neuropharmacological effects and its contribution to tobacco dependence.

Translational Research for Tobacco Harm Reduction and Cessation Strategies

Translational studies are essential to bridge fundamental scientific discoveries with practical public health interventions. This compound plays a pivotal role in this domain by enabling precise pharmacokinetic and pharmacodynamic studies crucial for developing and evaluating tobacco harm reduction and cessation strategies.

Nornicotine, as a significant metabolite of nicotine, contributes to the complex pharmacology of tobacco products and has been shown to support self-administration behavior in rats medchemexpress.comcaymanchem.com. Its presence and metabolism are relevant to understanding tobacco dependence and withdrawal. Deuterated nornicotine, such as this compound, serves as an indispensable internal standard for quantifying nornicotine levels in biological samples, which is vital for monitoring tobacco use, assessing the efficacy of cessation treatments, and evaluating exposure to tobacco products researchgate.netcaymanchem.comcdc.govcymitquimica.com.

Future translational research can leverage this compound to:

Investigate the pharmacokinetics of nornicotine in individuals using different tobacco products or nicotine replacement therapies (NRTs). This can help determine how various products influence nornicotine exposure and metabolism, which is relevant for harm reduction approaches that encourage switching to less harmful nicotine delivery systems researchgate.netdkfz.degsthr.org.

Evaluate the contribution of nornicotine to the reinforcing effects of tobacco and nicotine. By precisely quantifying nornicotine and its metabolites using deuterated standards, researchers can better understand its role alongside nicotine in maintaining dependence and informing behavioral and pharmacological interventions for cessation nih.govresearchgate.netnih.gov.

Assess the impact of genetic variations on nornicotine metabolism and its implications for individualized cessation strategies. Understanding how genetic polymorphisms affect the metabolism of nornicotine can lead to more tailored and effective cessation treatments nih.gov.

Expanding Research into the Non-Tobacco Related Bioactivity of Nornicotine

Beyond its well-established role in tobacco, nornicotine exhibits bioactivities that warrant further exploration for potential therapeutic applications unrelated to tobacco use.

Research indicates that nornicotine may have relevance in the study of neurodegenerative conditions such as Alzheimer's disease and psychiatric disorders like schizophrenia medchemexpress.com. Studies have shown that nornicotine can promote cell migration and destabilize cell-cell junctions in endothelial cells medchemexpress.comcaymanchem.com. More notably, certain bioactive molecules derived from tobacco, including nornicotine, have demonstrated neuroprotective effects. For instance, nornicotine has been observed to inhibit NF-κB activation in neural progenitor cells in models related to Alzheimer's disease, suggesting its potential in mitigating neuroinflammation biorxiv.org.

Future research could utilize this compound to:

Precisely track nornicotine's distribution and metabolism in non-tobacco-related biological models to understand its pharmacokinetics in these contexts without interference from endogenous nornicotine or nicotine.

Investigate the specific molecular targets and pathways through which nornicotine exerts its non-tobacco-related bioactivities, such as its neuroprotective or anti-inflammatory effects.

Explore the enantiomeric differences in these non-tobacco bioactivities , as the (R) and (S) forms may exhibit differential potency or selectivity for various targets, potentially leading to the development of enantiomer-specific therapeutic agents.

Computational Modeling and In Silico Studies of Nornicotine Interactions and Metabolism

Computational modeling and in silico studies offer powerful, cost-effective, and ethically sound approaches to investigate the molecular interactions and metabolic pathways of compounds like nornicotine nih.govresearchgate.net. These methods complement in vitro and in vivo experiments by providing predictive insights and mechanistic understanding.

In silico approaches are extensively used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug molecules, identify enzyme isoforms responsible for metabolism, and assess concentration-dependent metabolism nih.gov. Computational tools, including molecular docking and molecular dynamics simulations, are invaluable for calculating binding energies and elucidating ligand-receptor interactions bonviewpress.comjpionline.org. For example, in silico theoretical molecular modeling has been applied to small molecules, including glycosylated nornicotine, to study their effects on amyloid-β peptide aggregation relevant to Alzheimer's disease nih.gov.

Future research leveraging this compound in computational studies could focus on:

Developing more accurate predictive models for nornicotine metabolism: By integrating experimental data obtained with this compound (e.g., metabolic rates, metabolite identification) with in silico simulations, researchers can refine models that predict the metabolic fate of nornicotine in various physiological contexts and across different populations.

Simulating enantiomer-specific interactions: Computational docking and molecular dynamics simulations can be used to model the differential binding of (R)- and (S)-nornicotine to various biological targets, including nAChRs and metabolic enzymes, providing atomic-level insights into their enantiomeric specificity.

Predicting novel bioactivities and drug interactions: In silico screening methods, such as Prediction of Activity Spectra for Substances (PASS), can be employed to predict potential new biological activities for nornicotine or its deuterated forms, as well as to identify potential drug-drug interactions by modeling its inhibition or induction of drug-metabolizing enzymes nih.govbonviewpress.com.

Designing targeted interventions: Computational insights into nornicotine's interactions and metabolism can inform the rational design of compounds that modulate its effects, either to reduce its harmful properties (e.g., NNN formation) or to enhance its beneficial bioactivities.

Q & A

Q. How is (R,S)-Nornicotine-d4 synthesized and characterized for use as an internal standard in nicotine research?

Answer: this compound is synthesized via deuteration of nornicotine at specific hydrogen positions, typically using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) to confirm deuteration sites and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify purity (>97%) and isotopic enrichment. Analytical validation includes assessing batch-to-batch consistency using retention time alignment and ion fragmentation patterns . Researchers should cross-reference certificates of analysis (CoA) from suppliers and perform in-house validation via calibration curves to ensure linearity (R² ≥0.99) in target matrices .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

Answer: LC-MS/MS is the gold standard due to its high sensitivity and specificity. Key parameters include:

- Chromatography : Reverse-phase C18 columns with mobile phases of ammonium acetate (5 mM) and methanol for optimal separation.

- Mass spectrometry : Electrospray ionization (ESI) in positive mode, monitoring transitions like m/z 163→117 for this compound.

- Internal standard calibration : Use matrix-matched standards to correct for ion suppression/enhancement. Validation requires assessing precision (CV <15%) and accuracy (85-115% recovery) per FDA guidelines .

Q. What stability considerations apply to deuterated compounds like this compound during long-term storage?

Answer: Deuterated compounds are susceptible to proton exchange in protic solvents (e.g., water) and light exposure. Stability protocols include:

- Storage : -80°C in amber vials with inert gas (argon) to minimize degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.